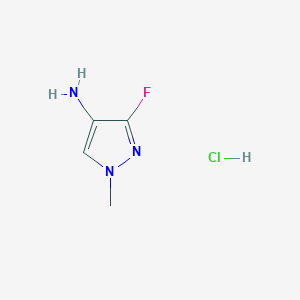

3-Fluoro-1-methylpyrazol-4-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Fluorinated pyrazoles, such as 3-Fluoro-1-methylpyrazol-4-amine;hydrochloride, play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Novel synthetic approaches to fluorinated pyrazoles have been analyzed in recent years, with a particular emphasis on a detailed consideration of reaction mechanisms .Molecular Structure Analysis

The molecular structure of 3-Fluoro-1-methylpyrazol-4-amine;hydrochloride is based on the molecular formula C5H7FN4HCl. More detailed information about its structure can be found in databases like PubChem .Chemical Reactions Analysis

Fluorinated pyrazoles have been used in a wide range of chemical reactions . The prediction of chemical reaction pathways involving such compounds has been accelerated by the development of novel machine learning architectures .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-1-methylpyrazol-4-amine;hydrochloride can be found in databases like PubChem . It has a molecular weight of 151.57.Scientific Research Applications

Synthesis and Functionalization

- Fluorinated pyrazoles like 3-amino-4-fluoropyrazoles are valued in medicinal chemistry for their potential to be further functionalized. A study outlines the synthesis of new 3-amino-4-fluoropyrazoles, involving monofluorination of β-methylthio-β-enaminoketones and subsequent condensation with different hydrazines (Surmont et al., 2011).

Derivative Synthesis

- The novel synthesis of 3-Fluoro-1-Aminoadamantane, isolated as the hydrochloride, was achieved in a three-step reaction sequence. This work also includes the preparation of three derivatives of the amine (Anderson et al., 1988).

Fluorination Techniques

- Research on selective fluorination of ethyl 1-methylpyrazole-4-carboxylates under electrolytic anodic oxidation highlights the production of new ethyl 1-methyl-5-fluoropyrazole-4-carboxylates, emphasizing the control of selectivities and yields for fluorinated pyrazole-4-carboxylates (Makino & Yoshioka, 1988).

Pyrazole Chemistry

- A study explored the preparation of 3-alkyl(or aryl)-4-fluoro-5-hydroxypyrazoles and their 1-methyl derivatives, offering insights into the reaction of arylhydrazines with α-fluoro-β-keto esters and the challenges in cyclizing to pyrazoles (Kagaruki et al., 1981).

Fluoroalkylated Compounds

- The synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, and their ring-chain isomerism, is explored. This research provides a foundation for understanding how different solvent and fluoroalkyl substituent lengths can influence the isomerisation of these compounds (Goryaeva et al., 2009).

Safety and Hazards

properties

IUPAC Name |

3-fluoro-1-methylpyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN3.ClH/c1-8-2-3(6)4(5)7-8;/h2H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVYGPLMCRHXNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-1-methylpyrazol-4-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2628573.png)

![7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile](/img/structure/B2628575.png)

![1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2628576.png)

![Ethyl 2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2628580.png)

![trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2628581.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2628583.png)

![2-[(3-Benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2628584.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2628595.png)